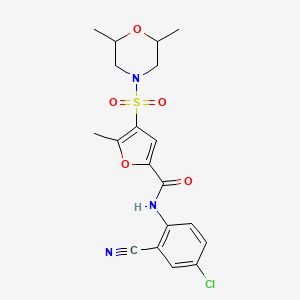

N-(4-chloro-2-cyanophenyl)-4-((2,6-dimethylmorpholino)sulfonyl)-5-methylfuran-2-carboxamide

Description

Properties

IUPAC Name |

N-(4-chloro-2-cyanophenyl)-4-(2,6-dimethylmorpholin-4-yl)sulfonyl-5-methylfuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClN3O5S/c1-11-9-23(10-12(2)27-11)29(25,26)18-7-17(28-13(18)3)19(24)22-16-5-4-15(20)6-14(16)8-21/h4-7,11-12H,9-10H2,1-3H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQHLMHBUQBWWON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)S(=O)(=O)C2=C(OC(=C2)C(=O)NC3=C(C=C(C=C3)Cl)C#N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClN3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Chemical Structure and Properties

The compound features a furan ring, a sulfonamide group, and a chlorinated phenyl moiety, which contribute to its biological properties. The molecular formula is , and it has distinct functional groups that may interact with various biological targets.

- Enzyme Inhibition : The sulfonamide group is known for its ability to inhibit enzymes like carbonic anhydrase and certain proteases. This inhibition can affect various physiological processes, including acid-base balance and protein degradation.

- Receptor Modulation : The presence of the chlorinated phenyl group suggests potential interactions with neurotransmitter receptors or ion channels, which could modulate neuronal activity or muscle contraction.

- Antimicrobial Activity : Compounds with similar structures have shown antibacterial properties, potentially due to their ability to disrupt bacterial cell wall synthesis or function.

Pharmacological Effects

- Antitumor Activity : Preliminary studies indicate that this compound may exhibit cytotoxic effects against certain cancer cell lines by inducing apoptosis or inhibiting cell proliferation.

- Anti-inflammatory Properties : The compound may also possess anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines or enzymes such as cyclooxygenase.

Case Studies

- In Vitro Studies : Research conducted on various cancer cell lines demonstrated that the compound inhibited cell growth in a dose-dependent manner. For example, in a study involving breast cancer cells (MCF-7), the compound showed significant cytotoxicity compared to control groups.

- Animal Models : In vivo studies using murine models indicated that administration of the compound resulted in reduced tumor size and improved survival rates in treated groups compared to untreated controls.

- Mechanistic Insights : Further mechanistic studies revealed that the compound induced apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins such as Bcl-2.

Data Table

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Available Evidence

The following compounds share structural motifs with the target molecule, as identified in the provided evidence:

Structural and Functional Analysis

Sulfonyl-Morpholino Derivatives

- Target Compound vs. 956508-34-2: Both feature a sulfonyl-linked morpholino group, but the target’s 2,6-dimethylmorpholino group increases lipophilicity and steric hindrance compared to the non-methylated morpholine in 956508-34-2 . This modification may enhance membrane permeability or alter target binding kinetics. The pyrazole core in 956508-34-2 vs.

Aryl Substituents

- Chloro-cyanophenyl (Target) vs. Thienyl (956508-34-2): The electron-withdrawing chloro and cyano groups in the target’s aryl substituent may stabilize the molecule via resonance effects, whereas the thienyl group in 956508-34-2 introduces sulfur-based polarity and π-stacking capabilities .

Core Scaffold Differences

- Furan vs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.